molecular formula C9H12FNO B1404135 (4-Ethoxy-2-fluorophenyl)methanamine CAS No. 1061651-15-7

(4-Ethoxy-2-fluorophenyl)methanamine

Cat. No. B1404135
M. Wt: 169.2 g/mol
InChI Key: QCNMLOWAAMVEMN-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 1061651-15-7 . It has a molecular weight of 169.2 and its IUPAC name is "(4-ethoxy-2-fluorophenyl)methanamine" . It is stored at a temperature of 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “(4-Ethoxy-2-fluorophenyl)methanamine” is 1S/C9H12FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-Ethoxy-2-fluorophenyl)methanamine” is a liquid . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Chiral Discrimination and Enantioselectivity : A study by Bereznitski et al. (2002) explored the enantioselective separation of a compound structurally similar to (4-Ethoxy-2-fluorophenyl)methanamine. This research highlighted the role of weak hydrogen bonds and other interactions in the enantioselectivity process, which is crucial in the field of chiral chemistry and pharmaceuticals (Bereznitski et al., 2002).

  • Ligands for the Dopamine Transporter : Prisinzano et al. (2002) investigated a series of piperidine analogues related to (4-Ethoxy-2-fluorophenyl)methanamine for their binding affinity to the dopamine transporter. This study contributes to understanding the molecular interactions relevant to the dopamine system, with potential applications in neuroscience and pharmacology (Prisinzano et al., 2002).

  • Serotonin Receptor Agonists with Antidepressant Activity : Sniecikowska et al. (2019) designed derivatives of (4-Ethoxy-2-fluorophenyl)methanamine as serotonin 5-HT1A receptor agonists. These compounds showed promise as antidepressants due to their high selectivity and robust antidepressant-like activity (Sniecikowska et al., 2019).

  • Radio-tracer Synthesis for Imaging : Haka et al. (1989) discussed the synthesis of aromatic nucleophilic substitution compounds, including analogues of (4-Ethoxy-2-fluorophenyl)methanamine, for potential use as radio-tracers in imaging studies. This has implications for diagnostic imaging and understanding neurological pathways (Haka et al., 1989).

  • Inhibitors of the Met Kinase Superfamily : Schroeder et al. (2009) identified derivatives of (4-Ethoxy-2-fluorophenyl)methanamine as potent and selective inhibitors of the Met kinase superfamily, with one compound advancing into phase I clinical trials. This research contributes significantly to cancer therapy and drug development (Schroeder et al., 2009).

Safety And Hazards

The safety information for “(4-Ethoxy-2-fluorophenyl)methanamine” indicates that it is dangerous . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-ethoxy-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNMLOWAAMVEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2-fluorophenyl)methanamine

CAS RN

1061651-15-7
Record name 1-(4-ethoxy-2-fluorophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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